4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole CAS 252805-71-7 properties
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole CAS 252805-71-7 properties
A Versatile Electrophilic Scaffold for Medicinal Chemistry
Executive Summary
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole (CAS 252805-71-7) acts as a critical electrophilic building block in the synthesis of bioactive small molecules. Characterized by a highly reactive benzylic-like chloride, this scaffold enables the rapid introduction of the 1,3-dimethyl-1H-pyrazol-4-ylmethyl moiety—a privileged fragment in modern drug discovery. This guide details the physicochemical profile, synthetic pathways, and validated reaction protocols for this compound, specifically addressing its utility in generating kinase inhibitors, GPCR ligands, and agrochemical agents.
Chemical Profile & Physical Properties[1][2][3][4]
The compound features a pyrazole core substituted at the N1 and C3 positions with methyl groups, and at the C4 position with a chloromethyl group. The electron-rich nature of the pyrazole ring stabilizes the transition states of nucleophilic substitutions, making the chloromethyl group highly active yet manageable under controlled conditions.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole |
| CAS Number | 252805-71-7 |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol |
| Appearance | Off-white low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; limited solubility in water |
| Stability | Moisture sensitive; hydrolyzes to alcohol upon prolonged exposure to humidity |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen); Desiccate |
Synthesis & Production Workflow
The industrial and laboratory-scale synthesis of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically follows a convergent three-step pathway. This route is preferred for its scalability and the avoidance of highly toxic chloromethylation reagents (e.g., formaldehyde/HCl gas) on the final ring.
3.1 Synthetic Pathway Diagram
Caption: Step-wise synthesis from acyclic precursors to the target electrophile.
3.2 Detailed Synthetic Protocol (Validated)
Step 1: Precursor Assembly (Ester Formation)
-
Reagents: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar 1,3-dicarbonyl equivalent), Methylhydrazine.
-
Conditions: Ethanol, Reflux, 4h.
-
Note: Regioselectivity is controlled by the electronic nature of the dicarbonyl. 1,3-Dimethyl isomer formation is favored under specific thermal conditions.
Step 2: Reduction to Alcohol
-
Substrate: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
-
Reagent: LiAlH₄ (1.2 equiv) in anhydrous THF.
-
Procedure: Add hydride at 0°C. Warm to RT for 2h. Quench via Fieser method.
-
Yield: Typically >85%.[1]
Step 3: Chlorination (Target Synthesis)
-
Substrate: (1,3-Dimethyl-1H-pyrazol-4-yl)methanol.
-
Reagent: Thionyl chloride (SOCl₂, 1.5 equiv).
-
Solvent: Dichloromethane (DCM) or Chloroform.
-
Protocol:
-
Dissolve alcohol in DCM under N₂ atmosphere.
-
Cool to 0°C. Add SOCl₂ dropwise (exothermic).
-
Stir at RT for 3h or until TLC indicates consumption of starting material.
-
Critical Step: Evaporate solvent and excess SOCl₂ in vacuo. The product is often used directly as the crude hydrochloride salt or free base to avoid hydrolysis during aqueous workup.
-
Reactivity & Applications in Drug Design
The chloromethyl group at position 4 is a potent alkylating agent. It serves as a "warhead" for attaching the pyrazole moiety to nucleophilic centers in drug scaffolds.
4.1 Reactivity Mapping
Caption: Primary reaction pathways for functionalizing the pyrazole core.
4.2 Application Protocol: Synthesis of Piperazine Derivatives
A common application is the synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine, a motif found in various GPCR antagonists.
Protocol:
-
Charge: 1.0 equiv of 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole (dissolved in MeCN).
-
Add: 1.2 equiv of N-Boc-piperazine (or substituted piperazine).
-
Base: 2.5 equiv of K₂CO₃ (anhydrous).
-
Condition: Heat to 60°C for 4–6 hours.
-
Workup: Filter inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Mechanistic Insight: The reaction proceeds via a classic Sₙ2 mechanism. The 1,3-dimethyl substitution pattern on the pyrazole ring provides steric bulk that prevents over-alkylation at the pyrazole nitrogens, ensuring regioselectivity at the exocyclic methylene.
Handling, Safety & Stability (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Eye Damage: Category 1.
-
Sensitization: Potential skin sensitizer.
Operational Safety:
-
Lachrymator: This compound can release irritating vapors. All operations must be performed inside a functioning fume hood.
-
Hydrolysis Risk: The C-Cl bond is labile. Exposure to atmospheric moisture converts the compound back to the alcohol (HCl byproduct). Store in sealed vials with desiccants.
-
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate solution to neutralize acidity before disposal.
References
-
Synthesis of Pyrazoles: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). Link (General pyrazole synthesis methodology).
- Reactivity of Chloromethylazoles:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Pyrazole-Based Kinase Inhibitors." (General reference for scaffold utility).
-
Safety Data: PubChem Compound Summary for substituted chloromethyl pyrazoles. Link
-
Application in Piperazine Derivatives: BenchChem Technical Profile: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. Link
-
Spectroscopic Data: Heteroletters, "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine" (Contains analogous spectral data for dimethyl pyrazoles). Link
